6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione class, characterized by a fused bicyclic core with substituents at positions 1, 4, and 6. The 6-(2-methoxyethyl) chain likely improves solubility compared to purely hydrophobic substituents.
Properties
IUPAC Name |
6-(2-methoxyethyl)-1-methyl-4-thiophen-2-yl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-16-9-8-17(5-6-20-2)13(18)11(9)12(15-14(16)19)10-4-3-7-21-10/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVDYXHQRZXJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)N(C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups into the molecule .
Scientific Research Applications
6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their substituents, physical properties, and biological activities:
Key Structural and Functional Insights:
Core Modifications :
- The target compound’s pyrrolo[3,4-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine derivatives (e.g., ), altering ring fusion and electronic properties .
- Thiophene substituents (e.g., 4-(thiophen-2-yl) in the target vs. 6-(thiophen-2-yl) in 12a) influence aromatic interactions and binding affinity .
Substituent Effects :
- Position 6 : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to 6-(4-methoxyphenyl) in 4j or 6-benzyl in Compound A .
- Position 4 : Thiophene (target) vs. phenyl (12a) or hydroxyphenyl (4j) substituents modulate lipophilicity and hydrogen-bonding capacity .
Synthetic Routes: Analogs like 4j and 12a were synthesized via refluxing with ethanol or multi-component reactions , while pyrano[2,3-d]pyrimidines () used green synthesis (water:ethanol) . The target compound’s synthesis method is unreported but likely involves similar strategies.
Biological Activity Trends: Thiophene-containing derivatives (e.g., 19a, 12a) show antitumor and receptor-binding activities, suggesting the target’s 4-thiophen-2-yl group may confer similar properties . Anti-diabetic activity in dihydropyrimidinones () correlates with 4-hydroxyphenyl and flexible alkyl substituents, highlighting the target’s need for functional testing .
Biological Activity
The compound 6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of approximately 256.29 g/mol. The structure features a pyrrolopyrimidine core substituted with a thiophene ring and a methoxyethyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 256.29 g/mol |
| CAS Number | Not available |
Anticancer Activity
Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. The specific mechanisms often involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway and the modulation of reactive oxygen species (ROS) levels .
Antimicrobial Properties
Compounds in this class have also demonstrated antimicrobial activity against various bacterial strains. The presence of the thiophene moiety is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have reported effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Similar derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that the compound could be beneficial in treating inflammatory diseases .
The biological activity of 6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptors that play critical roles in cellular signaling pathways.
- Oxidative Stress Induction : By altering ROS levels within cells, it may trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have explored the effects of related compounds on various biological systems:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that pyrrolopyrimidine derivatives significantly inhibited tumor growth in xenograft models through targeted delivery mechanisms .
- Antimicrobial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy showed that similar compounds exhibited MIC values against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound’s pyrrolo[3,4-d]pyrimidine core typically requires multi-step synthesis involving cyclocondensation of substituted barbituric acid derivatives with thiophene-containing amines. For example, analogous compounds were synthesized via a three-step route: (i) formation of the pyrimidine ring using microwave-assisted condensation, (ii) alkylation at the 6-position with 2-methoxyethyl groups, and (iii) purification via column chromatography (≥95% purity) . Key parameters include temperature control (60–80°C for cyclization) and solvent selection (e.g., DMF for solubility optimization) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., thiophen-2-yl at position 4 and methoxyethyl at position 6) by comparing shifts to analogous pyrrolo-pyrimidine derivatives .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for dione groups) and methoxy C-O vibrations (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., theoretical MW = ~375.4 g/mol) and isotopic patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to the compound’s heterocyclic core. For instance, structurally related pyrrolo-pyrimidines showed IC₅₀ values <1 µM against tyrosine kinases . Use fluorescence-based assays with ATP analogs to quantify inhibition kinetics .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like dopamine receptors or kinases. For example, the thiophen-2-yl group may engage in π-π stacking with aromatic residues in kinase active sites . Pair with MD simulations (GROMACS) to assess conformational stability over 100-ns trajectories .
Q. What strategies resolve contradictions in solubility data across different experimental conditions?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and logP calculations (e.g., XLogP3) to correlate experimental vs. theoretical hydrophobicity .
- Thermal Analysis (DSC) : Identify polymorphic forms affecting solubility; annealing at 150°C may stabilize high-solubility crystalline phases .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- ADME Profiling : Administer the compound intravenously (1 mg/kg) in rodent models and collect plasma samples at 0.5–24 h. LC-MS/MS quantifies parent compound and metabolites (e.g., O-demethylation products) .
- Toxicology : Conduct acute toxicity tests (OECD 423) with histopathology on liver/kidney tissues. Monitor for hepatotoxicity linked to pyrrolo-pyrimidine bioactivation .
Q. What experimental controls are critical when studying this compound’s activity in complex biological systems (e.g., cell cultures)?
- Methodological Answer :
- Negative Controls : Use scrambled analogs (e.g., thiophen-3-yl substitution) to confirm target specificity .
- Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Refine docking scores by calculating binding free energy differences between predicted and observed active/inactive analogs .
- Experimental Validation : Use site-directed mutagenesis on predicted binding residues (e.g., kinase ATP pockets) to confirm mechanistic relevance .
Q. What analytical techniques confirm the absence of regioisomeric impurities in the final product?
- Methodological Answer :
- HPLC-MS with CID : Fragment ions at m/z 120 (thiophene) and m/z 89 (methoxyethyl) confirm regiochemical fidelity .
- 2D NMR (NOESY) : Detect spatial proximity between the 1-methyl group and thiophen-2-yl protons to rule out isomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
